molecular formula C15H13NO2S B183179 2-Methyl-3-(phenylsulfonyl)-1H-indole CAS No. 107267-01-6

2-Methyl-3-(phenylsulfonyl)-1H-indole

Cat. No.: B183179
CAS No.: 107267-01-6
M. Wt: 271.3 g/mol
InChI Key: FAUCILQLCGXNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(phenylsulfonyl)-1H-indole: is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(phenylsulfonyl)-1H-indole typically involves the reaction of 2-methylindole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-Methyl-3-(phenylsulfonyl)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology: The compound exhibits significant biological activity, making it a valuable tool in biochemical research. It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways .

Medicine: Due to its antiviral, anticancer, and antimicrobial properties, this compound is investigated for potential therapeutic applications. It is studied for its efficacy in treating viral infections, cancer, and bacterial infections .

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and dyes. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances the compound’s ability to bind to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-3-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the C-2 position and the phenylsulfonyl group at the C-3 position. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

107267-01-6

Molecular Formula

C15H13NO2S

Molecular Weight

271.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-2-methyl-1H-indole

InChI

InChI=1S/C15H13NO2S/c1-11-15(13-9-5-6-10-14(13)16-11)19(17,18)12-7-3-2-4-8-12/h2-10,16H,1H3

InChI Key

FAUCILQLCGXNLU-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)C3=CC=CC=C3

Synonyms

2-methyl-3-(phenylsulfonyl)indole

Origin of Product

United States

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